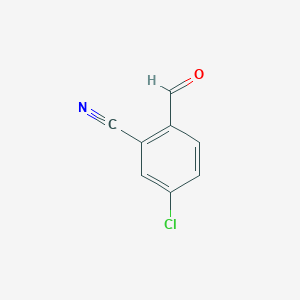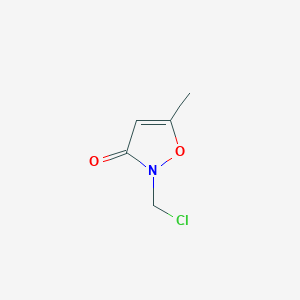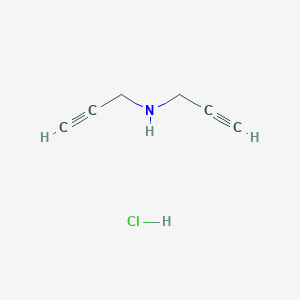
2-(4-Chlorobenzoyl)pyrazine
Übersicht
Beschreibung
“2-(4-Chlorobenzoyl)pyrazine” is a chemical compound with the molecular formula C11H7ClN2O . It is a derivative of pyrazine, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzoyl)pyrazine” consists of a pyrazine ring with a 4-chlorobenzoyl group attached. The presence of more pyrazine rings can decrease the energy levels of the lowest unoccupied molecular orbitals (LUMOs), aiding electron transfer .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-(4-Chlorobenzoyl)pyrazine: derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The presence of the chlorobenzoyl group may enhance the compound’s ability to interact with bacterial cell walls, leading to potential use in treating bacterial infections .
Anticancer Properties
Research has indicated that certain pyrazine derivatives exhibit anticancer activities. The structural configuration of 2-(4-Chlorobenzoyl)pyrazine could be explored for its potential to inhibit cancer cell growth. Its mechanism may involve disrupting cell division or interfering with cellular signaling pathways critical for tumor progression .
Antioxidant Effects
Some pyrazine compounds have demonstrated good antioxidant activity. The antioxidant properties of 2-(4-Chlorobenzoyl)pyrazine could be harnessed in pharmaceuticals to combat oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders .
Antidiabetic Activity
Pyrazine derivatives have been associated with antidiabetic effects2-(4-Chlorobenzoyl)pyrazine might influence the metabolic pathways related to glucose metabolism, offering a potential therapeutic avenue for diabetes management .
Diuretic Applications
The diuretic activity of pyrazine derivatives makes them candidates for the development of drugs that promote the excretion of urine. This property of 2-(4-Chlorobenzoyl)pyrazine could be beneficial in conditions where the removal of excess body fluids is necessary, such as in hypertension or edema .
Perfumery and Food Industry
Pyrazine derivatives are known for their application in perfumeries and the food industry due to their distinct aromatic properties2-(4-Chlorobenzoyl)pyrazine could be used to develop new fragrances or flavorings, adding value to consumer products .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Chlorobenzoyl)pyrazine is Mycobacterium tuberculosis (Mtb) . This compound has shown promising activity against Mtb, a bacterium that causes tuberculosis .
Mode of Action
2-(4-Chlorobenzoyl)pyrazine interacts with Mtb by inhibiting its growth .
Biochemical Pathways
It’s known that pyrazine derivatives, such as 2-(4-chlorobenzoyl)pyrazine, can exhibit various biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
The result of the action of 2-(4-Chlorobenzoyl)pyrazine is the inhibition of Mtb growth . This leads to a decrease in the number of Mtb bacteria, thereby helping to control the spread of tuberculosis .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11(15)10-7-13-5-6-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRYQDHLSKMOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608352 | |
| Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118543-85-4 | |
| Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















